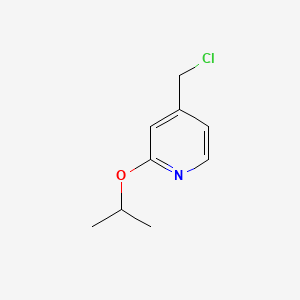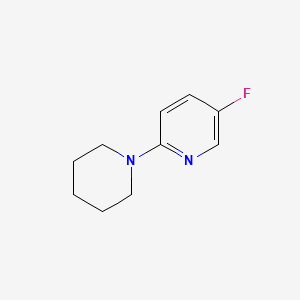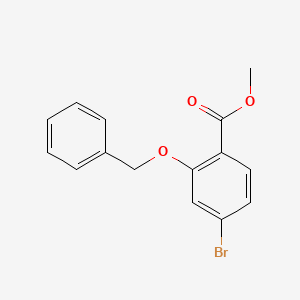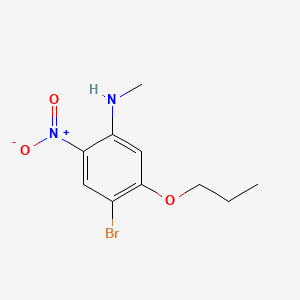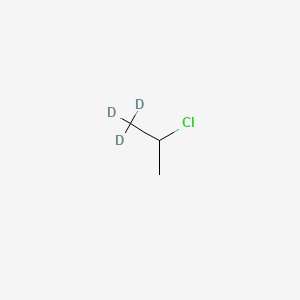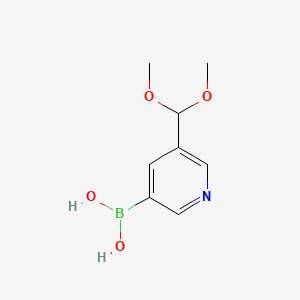![molecular formula C9H7Cl2N3O2 B595040 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine CAS No. 1313712-28-5](/img/structure/B595040.png)
2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine
カタログ番号 B595040
CAS番号:
1313712-28-5
分子量: 260.074
InChIキー: NUDLWDDNCNLMCX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine derivatives, such as 2-(Dichloromethyl)pyridine, are important structural motifs found in numerous bioactive molecules . They are often used in laboratory chemicals .
Synthesis Analysis
The synthesis of pyridine derivatives has been well studied in the past decade because of its importance as a bioactive scaffold . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex. For example, the 2-(Dichloromethyl)pyridine molecule contains a total of 14 bond(s). There are 9 non-H bond(s), 6 multiple bond(s), 6 aromatic bond(s), 1 six-membered ring(s) and 1 Pyridine(s) .Chemical Reactions Analysis
Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer . This has generated concern among researchers in synthesising a variety of pyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary. For example, the molecular weight of 2-(Dichloromethyl)pyridine is 162.01 g/mol .Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-5-2-3-13-6(4-5)12-7(8(10)11)9(13)14(15)16/h2-4,8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDLWDDNCNLMCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724925 |
Source


|
| Record name | 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine | |
CAS RN |
1313712-28-5 |
Source


|
| Record name | 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
6-Methoxyoxepino[3,2-d]isoxazole
133708-05-1

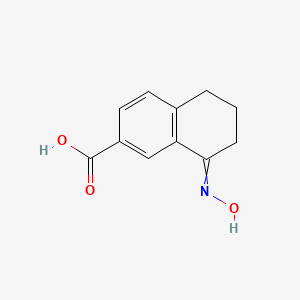
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/no-structure.png)
![2-[5-(1-Ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazol-2-yl]ethylamine](/img/structure/B594959.png)
![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)
